molecular formula C21H31NO2S B4879159 ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate

ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate

Cat. No. B4879159
M. Wt: 361.5 g/mol
InChI Key: AHEGYYASSGGKDE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where this compound has been shown to have an impact on the dopamine system. It has been studied as a potential treatment for Parkinson's disease, as it can increase dopamine levels in the brain. This compound has also been studied for its potential use in drug discovery, as it has been shown to bind to certain receptors in the brain.

Mechanism of Action

The mechanism of action of ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate is not fully understood, but it is believed to work by binding to certain receptors in the brain. It has been shown to have an impact on the dopamine system, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease. It has also been shown to have an impact on other neurotransmitters, such as serotonin and norepinephrine. This compound has been shown to have low toxicity levels, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate is its potential use in drug discovery. It has been shown to bind to certain receptors in the brain, making it a potential candidate for the development of new drugs. Another advantage is its low toxicity levels, which make it a safer option for research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine its potential applications.

Future Directions

There are many future directions for research on ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate. One area of research is in the development of new drugs for the treatment of Parkinson's disease. This compound has been shown to increase dopamine levels in the brain, making it a potential candidate for further research. Another area of research is in the field of drug discovery, where this compound has been shown to bind to certain receptors in the brain. Further research could lead to the development of new drugs for the treatment of various neurological disorders.

Synthesis Methods

Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method typically involves the reaction of 4-piperidone with 2-phenylethylamine, followed by the reaction of the resulting compound with tetrahydro-2H-thiopyran-4-ol and ethyl chloroformate. The final product is purified through various techniques, such as column chromatography.

properties

IUPAC Name

ethyl 4-(2-phenylethyl)-1-(thian-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2S/c1-2-24-20(23)21(11-8-18-6-4-3-5-7-18)12-14-22(15-13-21)19-9-16-25-17-10-19/h3-7,19H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEGYYASSGGKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCSCC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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